(-)-シリンガレシノール
説明
(-)-syringaresinol is the (7beta,7'beta,8beta,8'beta)-stereoisomer of syringaresinol. It is an enantiomer of a (+)-syringaresinol.
(-)-Syringaresinol is a natural product found in Magnolia officinalis, Cinnamomum kotoense, and other organisms with data available.
科学的研究の応用
抗酸化作用
(-)-シリンガレシノールは強力な抗酸化作用を示します。フリーラジカルを捕捉し、酸化ストレスを軽減し、細胞を損傷から保護します。 研究者は、加齢に伴う病気、癌、神経変性疾患の予防におけるその可能性のある用途を探求しています {svg_1}.
抗炎症作用
研究によると、(-)-シリンガレシノールは抗炎症作用を有していることが示唆されています。 炎症性経路を調節するため、関節炎、炎症性腸疾患、皮膚疾患などの病気に関連しています {svg_2}.
心血管の健康
(-)-シリンガレシノールは、心血管の健康に貢献する可能性があります。血管拡張作用があり、血流を改善し、高血圧を軽減する可能性があります。 研究者は、心臓病や脳卒中の予防におけるその役割を調査しています {svg_3}.
抗癌の可能性
(-)-シリンガレシノールは、抗癌剤として有望です。腫瘍の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、癌細胞のシグナル伝達経路を妨げます。 現在進行中の研究では、さまざまな癌の種類におけるその使用が探求されています {svg_4}.
皮膚の健康と化粧品
抗酸化作用と抗炎症作用があるため、(-)-シリンガレシノールはスキンケア製品に使用されています。 紫外線による皮膚の損傷を防ぎ、しわを減らし、肌全体の健康を改善する可能性があります {svg_5}.
神経保護
最新の証拠は、(-)-シリンガレシノールが神経保護効果を持っていることを示唆しています。 認知機能を高め、神経細胞を保護し、アルツハイマー病やパーキンソン病などの神経変性疾患を軽減する可能性があります {svg_6}.
これらの用途は、(-)-シリンガレシノールのさまざまな科学分野における多面的な可能性を強調しています。研究者は、その作用機序と治療上の利点を引き続き調査しています。 (-)-シリンガレシノールは有望ですが、その臨床用途を完全に理解するにはさらなる研究が必要です {svg_7}. 特定の分野に関する詳細な情報が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-WRMVBYCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316029 | |
Record name | (-)-Syringaresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-81-5 | |
Record name | (-)-Syringaresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6216-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Syringaresinol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Syringaresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYRINGARESINOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary biological target of (-)-Syringaresinol (SAG)?
A1: (-)-Syringaresinol has been shown to inhibit all three monoamine transporters: the dopamine transporter, the norepinephrine transporter, and the serotonin transporter [].
Q2: How does (-)-Syringaresinol interact with monoamine transporters?
A2: Computational studies suggest that (-)-Syringaresinol binds to an allosteric site (S2) in monoamine transporters, distinct from the central binding site (S1) where conventional antidepressants bind []. This allosteric site is an aromatic pocket within the scaffold domain of the transporter's extracellular vestibule, connected to the central site [].
Q3: What is the consequence of (-)-Syringaresinol binding to the allosteric site of monoamine transporters?
A3: Binding of (-)-Syringaresinol to the allosteric site stabilizes a conformation of the serotonin transporter where both the extracellular and cytoplasmic pathways are closed. This binding ultimately inhibits the transport of monoamines [].
Q4: Are there any mutagenesis studies supporting the binding of (-)-Syringaresinol to the allosteric site?
A4: Yes, mutagenesis studies on residues in both the allosteric and orthosteric sites of monoamine transporters have been conducted. The results corroborated the molecular docking calculations, supporting the interaction of (-)-Syringaresinol with the allosteric site [].
Q5: What is the potential therapeutic relevance of (-)-Syringaresinol's mechanism of action?
A5: The distinct allosteric binding of (-)-Syringaresinol to monoamine transporters suggests a novel mechanism of action compared to conventional antidepressants. This presents an opportunity for developing new therapeutic agents with potentially fewer side effects and improved efficacy for treating depression and anxiety [].
Q6: Does (-)-Syringaresinol exhibit other biological activities?
A6: Yes, in addition to monoamine transporter inhibition, (-)-Syringaresinol demonstrates:
- Antifibrotic activity: It attenuates the proliferation of activated hepatic stellate cells (HSCs), reduces collagen deposition, and suppresses tumor necrosis factor (TNF)-α production in macrophages [].
- Neuritogenic activity: Both (+)- and (-)-Syringaresinol enantiomers, as well as their glucosides, promote neurite outgrowth in PC12h and Neuro2a cells in a dose-dependent manner [].
- Antioxidant activity: It displays free radical scavenging activity against DPPH and ABTS radicals [].
- Anti-inflammatory activity: It inhibits nitric oxide (NO) production and shows potential in reducing inflammation [].
Q7: What is the molecular formula and weight of (-)-Syringaresinol?
A7: The molecular formula of (-)-Syringaresinol is C22H26O8, and its molecular weight is 418.44 g/mol.
Q8: Is there any information available regarding the spectroscopic data of (-)-Syringaresinol?
A8: While the provided research abstracts do not detail specific spectroscopic data, numerous studies utilize techniques like NMR (1H NMR, 13C NMR, 2D NMR) and Mass Spectrometry (ESI-MS) to elucidate its structure and identify its presence in various plant extracts [, , , , , , , ].
Q9: Is there any information on the material compatibility and stability of (-)-Syringaresinol?
A9: The provided abstracts do not offer specific insights into material compatibility, stability under various conditions, or formulation strategies for (-)-Syringaresinol. Further research is necessary to explore these aspects.
A9: The provided abstracts primarily focus on the isolation, identification, and preliminary biological activity of (-)-Syringaresinol. Detailed investigations into its catalytic properties, computational modeling, SAR, safety regulations, pharmacokinetics, toxicology, drug delivery, environmental impact, and other related aspects require further research and are not explicitly addressed in the provided literature.
Q10: What in vitro studies have been conducted to assess the biological activity of (-)-Syringaresinol?
A10: Several in vitro studies have been carried out, including:
- Inhibition of HSC proliferation: (-)-Syringaresinol significantly inhibited the proliferation of activated HSC-T6 cells without exhibiting cytotoxicity in primary rat hepatocytes [].
- Reduction of collagen deposition: It reduced collagen deposition in activated HSC-T6 cells, indicating its potential as an anti-fibrotic agent [].
- Suppression of TNF-α production: (-)-Syringaresinol suppressed the production of the pro-inflammatory cytokine TNF-α in RAW264.7 macrophages stimulated with lipopolysaccharide [].
- Neuritogenesis: Both (+)- and (-)-Syringaresinol enantiomers, along with their glucosides, demonstrated dose-dependent neuritogenesis in PC12h cells, suggesting their potential in promoting neuronal differentiation [].
Q11: Have there been any in vivo studies on (-)-Syringaresinol?
A11: While the provided abstracts do not detail specific in vivo studies on (-)-Syringaresinol itself, one study mentions that the ethyl acetate and n-butanol extracts of Zanthoxylum bungeanum Maxim. (from which (-)-Syringaresinol-4-O-beta-D-glucoside was isolated) showed anti-inflammatory activity and improved cholesterol metabolism in vivo, suggesting potential therapeutic benefits of the extracts containing (-)-Syringaresinol-4-O-beta-D-glucoside []. Further research is needed to confirm the in vivo effects of isolated (-)-Syringaresinol.
Q12: What analytical techniques are commonly employed to identify and quantify (-)-Syringaresinol?
A12: Several analytical techniques are commonly employed, including:
- Chromatography: Different chromatographic techniques, such as column chromatography with silica gel, Sephadex LH-20, MCI, ODS, and semi-preparative HPLC are widely used for the isolation and purification of (-)-Syringaresinol from various plant sources [, , , , ].
- Spectroscopy: Spectroscopic methods like NMR (1H NMR, 13C NMR, 2D NMR), Mass Spectrometry (ESI-MS), IR, and UV are essential for structural elucidation and confirmation of (-)-Syringaresinol [, , , , , , , ].
- HPLC: High-performance liquid chromatography (HPLC), particularly chiral HPLC, plays a crucial role in separating and characterizing the (+)- and (-)-enantiomers of Syringaresinol and its glucosides [, ].
Q13: Is there a specific HPLC method for determining (-)-Syringaresinol content in plant material?
A13: Yes, a study describes an HPLC method for determining the content of (-)-Syringaresinol-4-O-β-D-glucosidase in Albizia kalkora (Roxb.) Prain. This method employs a Kromasil C18 column with a methanol-water mobile phase and detection at 210 nm [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。